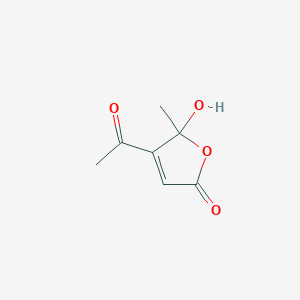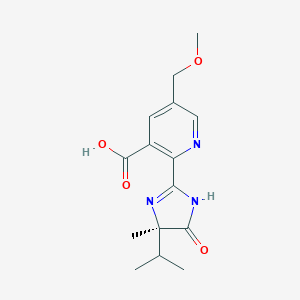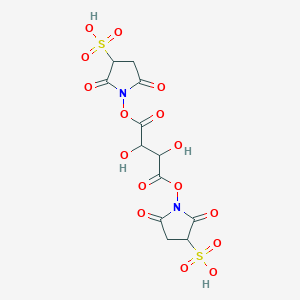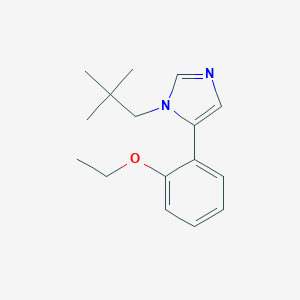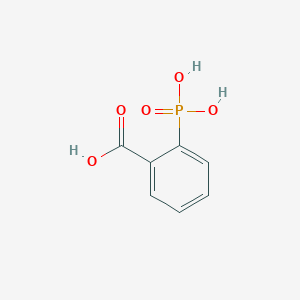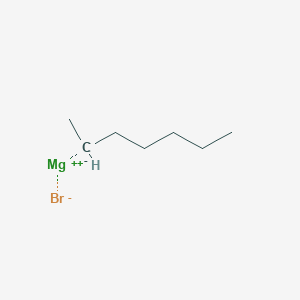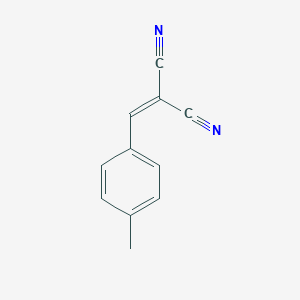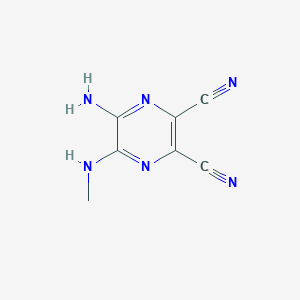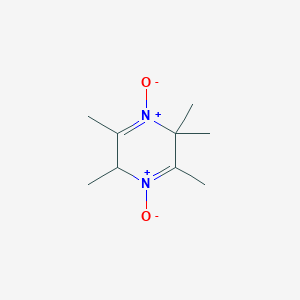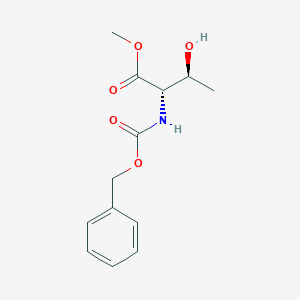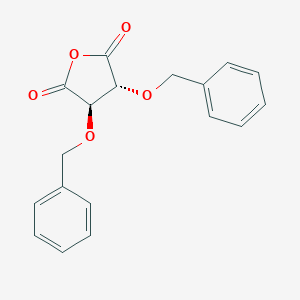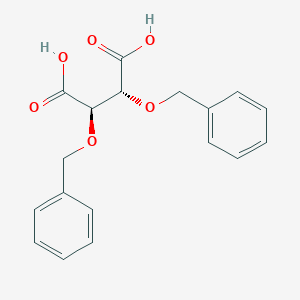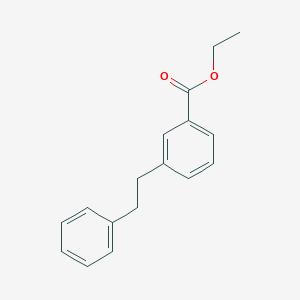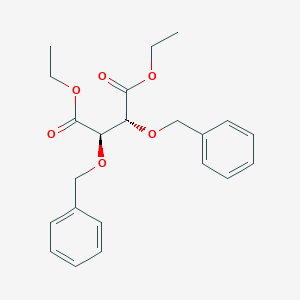
Epitope 31D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epitope 31D is a small protein molecule that has been extensively studied for its potential applications in scientific research. It is a peptide fragment derived from the protein tyrosine phosphatase receptor type C (PTPRC), which is also known as CD45. Epitope 31D has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
Epitope 31D binds specifically to a region of CD45 known as the extracellular domain. This domain is involved in regulating the activity of CD45, which in turn plays a critical role in immune cell signaling and activation. By binding to this domain, epitope 31D can modulate the activity of CD45 and affect immune cell function.
Efectos Bioquímicos Y Fisiológicos
Epitope 31D has a range of biochemical and physiological effects, depending on the specific context in which it is used. It has been shown to modulate immune cell signaling and activation, as well as affect cell adhesion and migration. Epitope 31D has also been investigated for its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using epitope 31D in lab experiments is its specificity for CD45-expressing cells. This allows for precise identification and isolation of immune cells, which can be useful in a range of research applications. However, one limitation is that epitope 31D may not bind equally well to all CD45 isoforms, which could affect its usefulness in certain contexts.
Direcciones Futuras
There are a number of potential future directions for research on epitope 31D. One area of interest is its potential as a therapeutic agent for autoimmune diseases and cancer. Additionally, further investigation into the mechanism of action of epitope 31D could shed light on the role of CD45 in immune cell signaling and activation. Finally, the development of new techniques for modifying epitope 31D could expand its potential applications in scientific research.
Métodos De Síntesis
Epitope 31D can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves assembling the peptide sequence on a solid support, using a series of chemical reactions to add each amino acid in turn. The resulting peptide can then be cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Epitope 31D has been used in a range of scientific research applications, particularly in the study of immune system function. It has been shown to bind specifically to certain immune cells, such as T cells and B cells, and can be used to identify and isolate these cells in vitro. Epitope 31D has also been used to investigate the role of CD45 in immune cell signaling and activation.
Propiedades
Número CAS |
122289-52-5 |
|---|---|
Nombre del producto |
Epitope 31D |
Fórmula molecular |
C75H132N26O19S2 |
Peso molecular |
1766.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |
Clave InChI |
SOLCKDUKYAMXBE-UPOCGCHASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Secuencia |
AVYTRIMMNGGRLKR |
Sinónimos |
epitope 31D glycosylated peptide 31D peptide 31D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



